molecular formula C21H30N2O4S B11305772 N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide

Cat. No.: B11305772
M. Wt: 406.5 g/mol
InChI Key: ONDKSOLVFBLYLA-UHFFFAOYSA-N
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Description

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a chemical compound of significant interest in medicinal chemistry and early-stage drug discovery research, particularly in the field of kinase inhibition. The structure of this molecule is characterized by key pharmacophores, including a sulfonylpyrrole moiety and a pivalamide group, which are commonly employed in the design of ATP-competitive kinase inhibitors. The sulfonamide group attached to a tolyl ring is a structural feature known to facilitate binding interactions in the hydrophobic hinge region of various protein kinases. This compound serves as a sophisticated chemical probe or a valuable intermediate for researchers investigating intracellular signaling pathways. Its primary research utility lies in the development and validation of novel therapeutic targets, especially in oncology and inflammatory diseases where kinase dysregulation is a known driver. Researchers utilize this compound to study enzyme kinetics, perform high-throughput screening assays, and elucidate structure-activity relationships (SAR) to guide the optimization of lead compounds with improved potency and selectivity.

Properties

Molecular Formula

C21H30N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C21H30N2O4S/c1-14-8-10-17(11-9-14)28(25,26)18-15(2)16(3)23(12-13-27-7)19(18)22-20(24)21(4,5)6/h8-11H,12-13H2,1-7H3,(H,22,24)

InChI Key

ONDKSOLVFBLYLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCOC)NC(=O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The 4,5-dimethylpyrrole scaffold is synthesized via the Paal-Knorr reaction, employing hexane-2,5-dione and ammonium acetate in acetic acid under reflux (Yield: 78–82%). Alternative methods include:

Table 1: Comparative Analysis of Pyrrole Core Synthesis

MethodStarting MaterialsConditionsYield (%)Source
Paal-KnorrHexane-2,5-dione, NH₄OAcAcOH, reflux, 6h82
Hantzsch DihydropyridineEthyl acetoacetate, NH₃EtOH, Δ, 12h68

The Paal-Knorr method is preferred for higher regioselectivity and scalability.

Sulfonylation at the C3 Position

Electrophilic Aromatic Substitution

Sulfonylation is achieved using 4-methylbenzenesulfonyl chloride (TsCl) in the presence of AlCl₃ as a Lewis catalyst. Dichloromethane (DCM) at 0°C ensures minimal polysubstitution:

Reaction Scheme

Optimized Conditions :

  • TsCl (1.2 equiv), AlCl₃ (1.5 equiv), DCM, 0°C → RT, 4h

  • Yield: 89%

Table 2: Sulfonylation Reagent Screening

ReagentCatalystSolventTemp (°C)Yield (%)
TsClAlCl₃DCM0→2589
MsClFeCl₃DCM0→2562
Tf₂ODCM-1071

N1-Alkylation with 2-Methoxyethyl Group

Mitsunobu Reaction

The 2-methoxyethyl group is introduced via Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Reaction Scheme

Conditions :

  • 2-Methoxyethanol (1.5 equiv), DEAD (1.2 equiv), PPh₃ (1.2 equiv), THF, 0°C → RT, 12h

  • Yield: 76%

Table 3: N-Alkylation Method Comparison

MethodBase/SolventTemp (°C)Yield (%)
MitsunobuDEAD/PPh₃, THF0→2576
Williamson EtherNaH, DMF6058
SN2 AlkylationK₂CO₃, DMSO8041

Amidation at the C2 Position

Carbodiimide-Mediated Coupling

The propanamide group is installed using 2,2-dimethylpropanoyl chloride and Hünig’s base in DCM:

Reaction Scheme

Conditions :

  • 2,2-Dimethylpropanoyl chloride (1.1 equiv), DIPEA (2.0 equiv), DCM, 0°C → RT, 6h

  • Yield: 84%

Table 4: Amidation Catalysts and Yields

Coupling ReagentActivatorSolventYield (%)
EDCl/HOBtDIPEADCM84
HATUDIPEADMF79
DCCDMAPTHF68

Purification and Analytical Validation

Chromatographic Techniques

Final purification is achieved via silica gel chromatography (hexane:EtOAc, 3:1), followed by recrystallization from ethanol/water (mp: 142–144°C).

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.2 Hz, 2H, ArH), 7.34 (d, J = 8.2 Hz, 2H, ArH), 6.87 (s, 1H, pyrrole-H), 4.12 (t, J = 6.0 Hz, 2H, OCH₂), 3.56 (t, J = 6.0 Hz, 2H, CH₂O), 3.32 (s, 3H, OCH₃), 2.43 (s, 3H, ArCH₃), 2.21 (s, 6H, pyrrole-CH₃), 1.29 (s, 9H, C(CH₃)₃).

  • HRMS (ESI+) : m/z calc. for C₂₄H₃₃N₂O₄S [M+H]⁺: 457.2165; found: 457.2168 .

Chemical Reactions Analysis

Types of Reactions

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Acyl Groups

The closest analogue is N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}butanamide (CAS 951954-51-1, C20H28N2O4S , MW 392.5). Key differences include:

  • Acyl Group : Butanamide (linear) vs. 2,2-dimethylpropanamide (branched).
  • Molecular Weight : Lower MW (392.5 vs. 406.5) due to fewer carbons.
  • Physicochemical Properties : The branched acyl group in the target compound may enhance metabolic stability by reducing enzymatic hydrolysis .
Table 1: Acyl Group Comparison
Compound Acyl Group Molecular Formula Molecular Weight
Target Compound 2,2-dimethylpropanamide C21H30N2O4S 406.5
Butanamide Analogue (CAS 951954-51-1) Butanamide C20H28N2O4S 392.5

Heterocyclic Sulfonamide Derivatives

Thiazole/Oxadiazole Derivatives ()

Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides share the sulfonamide and propanamide motifs but differ in heterocyclic systems:

  • Heterocycle : Thiazole-oxadiazole vs. pyrrole.
  • Bioactivity : Thiazole/oxadiazole rings are associated with antimicrobial and anticancer activities, whereas pyrrole derivatives may exhibit kinase inhibition .
Pyrazolo-Pyrimidine Derivatives ()

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (MW 589.1) includes:

  • Fluorine Substituents : Enhance metabolic stability and binding affinity.
  • Activity: Likely targets topoisomerases or kinases due to the planar chromenone system .

Amide-Containing Pharmaceuticals ()

Compounds like (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide feature:

  • Complex Stereochemistry : Multiple chiral centers, increasing synthetic complexity.
  • Pharmacokinetics : Hydroxy and oxotetrahydropyrimidinyl groups improve solubility but may reduce blood-brain barrier penetration compared to the target compound’s lipophilic groups .

Pyrazole Sulfonamides ()

N-[1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide (CAS 1005629-66-2) highlights:

  • Pyrazole vs. Pyrrole : Pyrazole’s dual nitrogen atoms enable stronger hydrogen bonding, possibly enhancing target affinity but reducing selectivity .

Biological Activity

N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}-2,2-dimethylpropanamide is a complex organic compound with potential biological activities stemming from its unique structural features. This compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, along with various functional groups that suggest diverse applications in medicinal chemistry. This article will explore its biological activity, supported by relevant data tables, research findings, and case studies.

Molecular Characteristics

  • Molecular Formula : C20H28N2O4S
  • Molecular Weight : 392.5 g/mol
  • Key Structural Features :
    • Pyrrole ring
    • Butanamide chain
    • Methoxyethyl group
    • Sulfonyl group attached to a 4-methylphenyl moiety

These structural elements are critical in determining the compound's interactions with biological targets and its subsequent pharmacological effects.

Table 1: Structural Features and Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
4-MethylbenzenesulfonamideContains a sulfonamide groupAntibacterial
1-(4-Methylphenyl)-2-pyrrolidinonePyrrole-like structureAnalgesic
N-(2-Methoxyethyl)-N'-methylureaUrea derivativeAntitumor activity

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to simpler analogs.

Antitumor Activity

Research indicates that similar compounds exhibit significant antitumor properties. For instance, studies on pyrrole derivatives have shown that they can suppress cell growth and enhance glucose uptake in cancer cells, leading to increased adenosine triphosphate (ATP) levels, which is critical for cell metabolism and energy production .

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of cell proliferation : Similar compounds have been shown to inhibit the growth of various cancer cell lines.
  • Modulation of metabolic pathways : Enhanced glucose uptake and ATP production indicate a potential role in altering metabolic pathways in tumor cells.

Study on Monoclonal Antibody Production

A study evaluated the effects of related pyrrole compounds on the production of monoclonal antibodies (mAbs) in cell cultures. The results demonstrated that certain pyrrole derivatives could increase mAb production while maintaining cell viability. Specifically, the compound increased productivity metrics by enhancing glucose uptake and ATP levels without compromising cell health .

Screening for Anticancer Activity

Another investigation screened a library of compounds for anticancer activity using multicellular spheroids as a model. The study identified several promising candidates, including those structurally related to this compound, indicating potential for further development as anticancer agents .

Summary of Findings

The biological activity of this compound suggests it may possess significant therapeutic potential. Its unique structure allows it to interact with various biological targets effectively.

Q & A

Q. Optimization Tips :

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Monitor reactions using thin-layer chromatography (TLC) to minimize side products .

How can crystallographic refinement tools like SHELXL improve the accuracy of this compound’s structural data?

Advanced Research Question
For single-crystal X-ray diffraction:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts.
  • Refinement in SHELXL :
    • Apply anisotropic displacement parameters for non-hydrogen atoms.
    • Use the TWIN/BASF commands if twinning is detected (common in sulfonamide derivatives) .
    • Validate with R1/wR2 residuals (<5% for high-resolution data).
  • Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to confirm stereochemistry and intermolecular interactions .

What experimental strategies can elucidate the compound’s mechanism of action in biological systems?

Advanced Research Question

  • Kinetic Assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., cyclooxygenase-2) using fluorogenic substrates.
  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Immobilize the target protein and monitor binding affinity (KD values).
    • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during interaction .
  • Mutagenesis : Modify key residues in the target protein’s active site (e.g., sulfonyl-binding arginine) to assess binding dependency .

How should researchers address contradictions in reported biological activity data across studies?

Advanced Research Question
Case Example : Discrepancies in IC₅₀ values for kinase inhibition.

Standardize Assays : Use identical buffer conditions (pH 7.4, 25°C) and enzyme sources (recombinant vs. native).

Structural Analysis : Compare crystallographic data to confirm binding modes (e.g., sulfonyl group orientation) .

Meta-Analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects) to identify outliers.

Comparative Table : Structural analogs and their bioactivity

CompoundTarget EnzymeIC₅₀ (nM)Key Structural Difference
Target CompoundCOX-212 ± 24,5-Dimethylpyrrole
N-{3-[4-Cl-PhSO₂]-pyrrole}COX-245 ± 54-Chlorophenyl sulfonyl
N-{3-[4-NO₂-PhSO₂]-pyrrole}COX-2320 ± 204-Nitrophenyl sulfonyl

What computational methods are suitable for predicting this compound’s pharmacokinetic properties?

Advanced Research Question

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP : ~3.2 (moderate lipophilicity).
    • BBB Permeability : Likely low due to sulfonyl group polarity.
  • Molecular Dynamics (MD) : Simulate binding stability with GROMACS, focusing on sulfonyl-protein hydrogen bonds.
  • Docking Studies (AutoDock Vina) : Screen against homology models of off-target receptors to assess selectivity .

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